molecular formula C10H19NO2 B13246468 [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol

[1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol

Cat. No.: B13246468
M. Wt: 185.26 g/mol
InChI Key: PSKOXKVJYXNPAP-UHFFFAOYSA-N
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Description

[1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol: is a chemical compound with the molecular formula C10H19NO2 . It is primarily used for scientific research purposes and is not intended for other applications . The compound is characterized by its unique structure, which includes a cyclopentyl group and an azetidine ring, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

The synthesis of [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol involves several steps

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The azetidine ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted azetidines with different functional groups.

Scientific Research Applications

Chemistry: The unique structure of [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol makes it a valuable compound for studying ring strain and reactivity in azetidines. It can also be used as a building block for synthesizing more complex molecules.

Biology: The compound’s potential biological activity can be explored in various assays to understand its effects on different biological pathways.

Medicine: While not currently used as a drug, the compound’s structure could inspire the design of new pharmaceuticals with similar features.

Industry: Its applications in industry are limited due to its primary use in research. it could be used in the development of new materials or as a precursor in chemical synthesis .

Mechanism of Action

The mechanism by which [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol exerts its effects is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The specific pathways involved would depend on the context of its use in biological or chemical systems .

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The combination of a cyclopentyl group and an azetidine ring is relatively unique, providing distinct chemical and biological properties.

    Reactivity: The presence of both hydroxymethyl and azetidine groups allows for diverse chemical reactions, making it a versatile compound for research.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-cyclopentyl-3-(hydroxymethyl)azetidin-3-yl]methanol

InChI

InChI=1S/C10H19NO2/c12-7-10(8-13)5-11(6-10)9-3-1-2-4-9/h9,12-13H,1-8H2

InChI Key

PSKOXKVJYXNPAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(C2)(CO)CO

Origin of Product

United States

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